(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
The compound (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide features a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methyl group at position 5. The propanamide side chain is modified with a phenylsulfonyl moiety, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-15-8-9-17-18(14-15)27-20(22(17)11-12-26-2)21-19(23)10-13-28(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZYGFZYKJAQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole core : Known for its biological significance.
- Methoxyethyl substituent : Potentially enhances solubility and biological interactions.
- Phenylsulfonyl group : May contribute to the modulation of biological activity.
The molecular formula is with a molecular weight of 404.5 g/mol .
Antimicrobial Activity
Research has indicated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds have been reported as low as 50 µg/mL .
Anticancer Properties
Studies have suggested that benzo[d]thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, compounds with structural similarities have been evaluated for their ability to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, which is implicated in Alzheimer's disease . The IC50 values for these inhibitors ranged from 6.46 µM to 6.56 µM, indicating potent activity.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
- Cell signaling pathways : Interference with pathways related to cell proliferation and apoptosis .
Synthesis and Screening
The synthesis of this compound can be achieved through several methodologies, typically involving cyclization reactions and subsequent functional group modifications . High-throughput screening has been employed to identify compounds with promising biological activities.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[d]thiazole were effective against Enteropathogenic E. coli, with a focus on inhibiting the type III secretion system (T3SS), a key virulence factor .
- Cytotoxicity Testing : In vitro tests showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential therapeutic applications .
Data Tables
| Biological Activity | Reported MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 50 µg/mL | Various bacteria |
| Anticancer | 6.46 - 6.56 µM | Cancer cell lines |
Scientific Research Applications
(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a research compound with potential biological activities, particularly as a benzo[d]thiazole derivative.
Key Structural Features
- Benzo[d]thiazole core This core is known for its significant biological properties.
- Methoxyethyl substituent This enhances solubility and biological interactions.
- Phenylsulfonyl group This group may modulate biological activity.
Potential Applications
Benzo[d]thiazole derivatives have diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Benzo[d]thiazole derivatives exhibit significant antimicrobial properties, proving effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds have been reported to be as low as 50 µg/mL.
Anticancer Properties
Benzo[d]thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and have been evaluated for their ability to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, which is implicated in Alzheimer's disease. The IC50 values for these inhibitors ranged from 6.46 µM to 6.56 µM, indicating potent activity.
The mechanism through which this compound exerts its biological effects is believed to involve enzyme inhibition by binding to specific enzymes or receptors, thereby modulating their activity, and interference with cell signaling pathways related to cell proliferation and apoptosis.
Data Table
| Biological Activity | Reported MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 50 µg/mL | Various bacteria |
| Anticancer | 6.46 - 6.56 µM | Cancer cell lines |
Antimicrobial Efficacy
Derivatives of benzo[d]thiazole were effective against Enteropathogenic E. coli, with a focus on inhibiting the type III secretion system (T3SS), a key virulence factor.
Cytotoxicity Testing
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Benzo[d]thiazole Derivatives
Compound 6e and 6f ():
- Structure: Both compounds share a benzo[d]thiazole core but differ in substituents: 6e: Octanamide chain, 4-bromophenyl, and quinolin-3-yl groups. 6f: Decanamide chain, 4-bromophenyl, and quinolin-3-yl groups.
Physical Properties :
Compound Melting Point (°C) Yield (%) C% (Calc/Found) H% (Calc/Found) N% (Calc/Found) 6e 192 71 61.41/61.39 5.15/5.12 8.26/8.25 6f 180 73 62.68/62.65 5.64/5.62 7.83/7.80 - Key Differences :
Compound I5 and I6 ():
- Structure: I5: Dipropylamine-substituted propyl chain and benzofuroquinolinium iodide. I6: Hydroxystyryl and methylquinolinium iodide groups.
- Key Differences: The ionic quinolinium moiety in I5 and I6 enhances solubility in polar solvents, contrasting with the neutral sulfonyl group in the target compound.
Influence of Sulfonyl vs. Acetyl/Thiophene Substituents
Thiophene-Containing Analogs ():
- Example : (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone ():
- Structure : Chalcone-like propenyl linker with a thiophene ketone.
- Synthesis : Claisen-Schmidt condensation yields 94% product, suggesting high reactivity of the benzothiazolone aldehyde.
- Key Difference : The thiophene group introduces heteroaromaticity, which may enhance charge-transfer interactions compared to the phenylsulfonyl group in the target compound .
Trifluoromethyl-Benzothiazole Acetamides ():
- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides.
- Key Differences: Trifluoromethyl groups increase electronegativity and metabolic resistance compared to methyl or methoxyethyl substituents.
Fluorinated Derivatives ():
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ():
- Structure : Dual fluoro substituents on benzothiazole and benzamide.
- Key Differences :
(E)-N-(6-(Methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide ():
- Structure : Methylsulfonyl and propargyl groups on benzothiazole, combined with a benzo[d]oxazolone-acetamide chain.
- Key Differences :
Research Implications
The target compound’s phenylsulfonyl group offers a balance between solubility and metabolic stability, distinguishing it from acetylated or ionic derivatives. Future studies should explore its pharmacokinetic profile relative to fluorinated or propargyl-containing analogs.
Q & A
Q. How can conflicting reports about the compound’s cytotoxicity be reconciled?
- Methodology :
- Dose-response profiling : Test cytotoxicity across a broad concentration range (nM–µM) in multiple cell lines (e.g., HEK293, HepG2) .
- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., apoptosis vs. necrosis) .
- Meta-analysis : Compare datasets using standardized metrics (e.g., CC normalized to assay duration and cell density) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
